molecular formula C16H18N4O3 B11481835 ethyl 5-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate

ethyl 5-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11481835
M. Wt: 314.34 g/mol
InChI Key: VODLVLDCCSJPQV-UHFFFAOYSA-N
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Description

ETHYL 5-({[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}METHYL)-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound that features a unique combination of a benzimidazole moiety and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}METHYL)-1,2-OXAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, which is then coupled with an oxazole derivative under specific reaction conditions. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}METHYL)-1,2-OXAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 5-({[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}METHYL)-1,2-OXAZOLE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-({[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}METHYL)-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-({5-[BIS(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOL-2-YL}BUTANOATE): Similar structure but with different functional groups.

    NOCODAZOLE: Another benzimidazole derivative with distinct biological activities.

    OMEPRAZOLE: A benzimidazole-based drug used as a proton pump inhibitor.

Uniqueness

ETHYL 5-({[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}METHYL)-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its combination of benzimidazole and oxazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

ethyl 5-[[2-(1H-benzimidazol-2-yl)ethylamino]methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H18N4O3/c1-2-22-16(21)14-9-11(23-20-14)10-17-8-7-15-18-12-5-3-4-6-13(12)19-15/h3-6,9,17H,2,7-8,10H2,1H3,(H,18,19)

InChI Key

VODLVLDCCSJPQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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